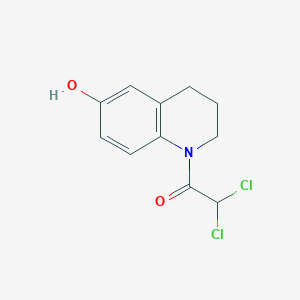

1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dichloro-1-(6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO2/c12-10(13)11(16)14-5-1-2-7-6-8(15)3-4-9(7)14/h3-4,6,10,15H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZBOXOCCLZODD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)O)N(C1)C(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211319 | |

| Record name | 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62265-67-2 | |

| Record name | 2,2-Dichloro-1-(3,4-dihydro-6-hydroxy-1(2H)-quinolinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62265-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062265672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 1-(dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol

Executive Summary

This technical guide provides a comprehensive, research-grade overview of the . This molecule is a significant derivative of the tetrahydroquinoline scaffold, a core structure prevalent in numerous natural products and medicinal agents.[1][2] The target compound is noted for its potent anti-amebic activity and is a key metabolite of the prodrug quinfamide.[3] Furthermore, the presence of the dichloroacetyl moiety, a known inhibitor of specific metabolic enzymes, suggests potential applications in oncology research.[3] This document offers a detailed, step-by-step synthetic protocol, explains the underlying chemical principles, and presents a multi-faceted analytical strategy for unambiguous structural confirmation and purity assessment, designed for researchers, chemists, and drug development professionals.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline nucleus is a foundational heterocyclic motif in medicinal chemistry, valued for its rigid structure and its presence in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antiarrhythmic, antiviral, and antimalarial properties.[2]

The subject of this guide, this compound (CAS: 62265-67-2), emerges from this important class of compounds.[4] It is distinguished by two key features: the 6-hydroxyl group, which offers a site for further functionalization, and the N-dichloroacetyl group. The dichloroacetyl moiety is of particular interest as it is known to interact with and inhibit enzymes, potentially disrupting metabolic pathways in target organisms or cells.[3] This guide aims to provide a robust and reproducible methodology for the synthesis of this high-value compound and to establish a thorough protocol for its comprehensive analytical characterization.

Synthesis of this compound

Synthetic Strategy: N-Acylation

The most direct and efficient pathway to the target molecule is through the N-acylation of the commercially available precursor, 1,2,3,4-tetrahydroquinolin-6-ol. This strategy is predicated on the high nucleophilicity of the secondary amine within the tetrahydroquinoline ring system. Dichloroacetyl chloride serves as the electrophilic acylating agent. The reaction is an example of nucleophilic acyl substitution. To prevent the unwanted side-reaction of HCl with the starting amine, a non-nucleophilic organic base, such as triethylamine, is employed as an acid scavenger. The choice of an anhydrous aprotic solvent like dichloromethane is critical to prevent the hydrolysis of the highly reactive dichloroacetyl chloride.

Detailed Experimental Protocol

Materials and Reagents:

-

1,2,3,4-Tetrahydroquinolin-6-ol (CAS: 3373-00-0)[5]

-

Dichloroacetyl chloride (CAS: 79-36-7)

-

Triethylamine (CAS: 121-44-8), distilled

-

Anhydrous Dichloromethane (DCM) (CAS: 75-09-2)

-

Magnesium Sulfate (MgSO₄), anhydrous (CAS: 7487-88-9)

-

Silica Gel for column chromatography (230-400 mesh)

-

Ethyl Acetate (EtOAc), HPLC grade

-

Hexanes, HPLC grade

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Dichloroacetyl chloride is corrosive and lachrymatory; handle with extreme care.

-

1,2,3,4-Tetrahydroquinolin-6-ol is a skin and eye irritant.[5]

-

Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

Step-by-Step Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2,3,4-tetrahydroquinolin-6-ol (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add triethylamine (1.1 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.

-

Reagent Addition: Add a solution of dichloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled mixture over 30 minutes. Maintaining a slow addition rate prevents temperature spikes and potential side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot indicates reaction completion.

-

Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure product.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Physicochemical and Spectroscopic Characterization

A multi-technique analytical approach is essential for the unambiguous confirmation of the chemical structure and the assessment of the purity of the synthesized this compound.

Summary of Physicochemical Properties

| Property | Value | Source |

| CAS Number | 62265-67-2 | [3][4][6][7][8] |

| Molecular Formula | C₁₁H₁₁Cl₂NO₂ | [4][6][9] |

| Molecular Weight | 260.11 g/mol | [3][4] |

| IUPAC Name | 2,2-dichloro-1-(6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone | [4][7] |

Spectroscopic and Chromatographic Data

The following sections detail the expected outcomes from standard analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the final compound. It is also the method used for detecting the compound in biological samples.[3]

-

Typical Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.

-

Detector: UV-Vis at a wavelength where the chromophore absorbs (e.g., 254 nm).

-

-

Expected Result: A single major peak in the chromatogram, with purity calculated to be >98%. A known method shows a retention time of 6.5 minutes.[3]

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the compound.

-

Technique: Electrospray Ionization (ESI) in positive mode is typically effective.

-

Expected Result: The mass spectrum should show a protonated molecular ion peak [M+H]⁺ at m/z ≈ 260.0. A characteristic isotopic cluster pattern for a molecule containing two chlorine atoms ([M]+, [M+2]+, [M+4]+ in an approximate 9:6:1 ratio) would provide definitive evidence of the compound's elemental composition.

Infrared (IR) Spectroscopy:

-

Purpose: To identify key functional groups present in the molecule.

-

Expected Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Phenolic O-H | 3200-3400 (broad) | Hydroxyl group stretch |

| Aromatic C-H | 3000-3100 | Aromatic ring C-H stretch |

| Aliphatic C-H | 2850-2960 | Tetrahydroquinoline ring C-H stretch |

| Amide C=O | 1660-1680 (strong) | Dichloroacetyl carbonyl stretch |

| Aromatic C=C | 1500-1600 | Aromatic ring skeletal vibrations |

| C-N Stretch | 1200-1350 | Amine stretch |

| C-Cl Stretch | 600-800 | Dichloro- group stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To provide a detailed map of the carbon-hydrogen framework, confirming the precise structure and connectivity.

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Expected Signals:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenolic OH | ~9.0-10.0 (DMSO-d₆) | Singlet (broad) | 1H |

| Aromatic H's | ~6.7-7.2 | Multiplets | 3H |

| -CO-CHCl₂ | ~6.5-6.8 | Singlet | 1H |

| N-CH₂- (Pos. 2) | ~3.8-4.0 | Triplet | 2H |

| -CH₂- (Pos. 3) | ~1.9-2.1 | Multiplet | 2H |

| Ar-CH₂- (Pos. 4) | ~2.7-2.9 | Triplet | 2H |

-

¹³C NMR Expected Signals:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Amide C=O | ~164-166 |

| Aromatic C-O | ~150-155 |

| Aromatic C's | ~115-135 |

| -CO-C HCl₂ | ~65-70 |

| N-C H₂- (Pos. 2) | ~40-45 |

| -C H₂- (Pos. 3) | ~20-25 |

| Ar-C H₂- (Pos. 4) | ~25-30 |

Analytical Characterization Workflow

Caption: A logical workflow for the comprehensive characterization of the final product.

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of this compound via N-acylation. The protocol emphasizes control over reaction conditions and a systematic purification strategy to ensure high purity of the final product. Furthermore, a comprehensive analytical framework incorporating HPLC, MS, IR, and NMR spectroscopy has been presented. This battery of tests provides a self-validating system for the unambiguous confirmation of the compound's identity, structure, and purity. The methodologies and data contained herein serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug discovery who are working with this important class of molecules.

References

-

PubChem. This compound | C11H11Cl2NO2 | CID 3017326. [Link]

-

Changzhou Yingsa Pharm Technology Co., Ltd. This compound. [Link]

-

Vallejos, G. et al. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]

-

RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

-

Organic Chemistry Portal. Synthesis of tetrahydroquinolines. [Link]

-

MDPI. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]

-

Termedia. Synthesis of quinoline derivatives using a nano-Pd/Cu catalyst in the search of new fluorophores. [Link]

-

PubChem. 1,2,3,4-Tetrahydroquinolin-6-ol | C9H11NO | CID 76897. [Link]

-

ResearchGate. Spectral Analysis of Synthesized compound. [Link]

-

MDPI. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

-

PubMed Central. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. [Link]

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C11H11Cl2NO2 | CID 3017326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2,3,4-Tetrahydroquinolin-6-ol | C9H11NO | CID 76897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Changzhou Yingsa Pharm Technology Co., Ltd. [yingsapharm.com]

- 7. 1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol [lgcstandards.com]

- 8. This compound | 62265-67-2 [chemicalbook.com]

- 9. This compound [heryipharma.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-(dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol

Introduction

1-(dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol, a significant metabolite of the anti-amebic prodrug quinfamide, presents a molecule of considerable interest in the fields of medicinal chemistry and drug development.[1][2][3] Its unique structural amalgamation, featuring a tetrahydroquinoline core, a phenolic hydroxyl group, and a dichloroacetyl moiety, underpins a complex physicochemical profile that dictates its pharmacokinetic and pharmacodynamic behavior. This guide offers a comprehensive exploration of these properties, providing both theoretical insights and practical experimental protocols for their determination. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound's characteristics.

Chemical Identity and Structure

A clear understanding of the molecular architecture is fundamental to interpreting its physicochemical properties.

| Identifier | Value | Source |

| IUPAC Name | 2,2-dichloro-1-(6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone | [1] |

| CAS Number | 62265-67-2 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₁Cl₂NO₂ | [1][4] |

| Molecular Weight | 260.11 g/mol | [1][2][4] |

| Canonical SMILES | C1CC2=C(C=CC(=C2)O)N(C1)C(=O)C(Cl)Cl | [1] |

The structure combines a hydrophilic phenolic hydroxyl group with a lipophilic dichloroacetylated tetrahydroquinoline scaffold, suggesting a nuanced solubility and partitioning behavior.

Synthesis of this compound

The primary route to synthesizing this compound is through the N-acylation of 1,2,3,4-tetrahydroquinolin-6-ol.[2] This reaction is a standard procedure in medicinal chemistry for the formation of amides.

The process involves the reaction of 1,2,3,4-tetrahydroquinolin-6-ol with dichloroacetyl chloride in an anhydrous aprotic solvent. A tertiary amine, such as triethylamine, is typically added to act as a base, neutralizing the hydrochloric acid byproduct generated during the reaction. The reaction is generally conducted at reduced temperatures to minimize the formation of side products.

Metabolic Pathway

In a biological context, this compound is the active metabolite of the prodrug quinfamide. The conversion occurs via the hydrolysis of the furoate ester linkage in quinfamide.

Physicochemical Properties

The interplay of the different functional groups in this compound gives rise to its characteristic physicochemical properties.

| Property | Value/Description | Source/Comment |

| Melting Point | No experimental data available. Expected to be a crystalline solid. | The related compound dichloroacetamide has a melting point of 98-100 °C.[5] |

| pKa | No experimental data available. Estimated pKa₁ (phenolic OH) ≈ 9-10; pKa₂ (amide N-H) > 13. | The pKa of dichloroacetamide is predicted to be 13.29.[5] Phenolic pKa is estimated based on similar structures. |

| LogP (Octanol-Water Partition Coefficient) | ~2.7 (Computed) | [1] This value indicates moderate lipophilicity. |

| Solubility | Described as "Low (lipophilic)". No quantitative data available. | [2] Expected to have low aqueous solubility and higher solubility in organic solvents like DMSO and ethanol. |

Melting Point: A Marker of Purity and Stability

While no experimental melting point for this compound has been reported in the surveyed literature, it is described as a solid.[4] The melting point is a critical parameter, as a sharp melting range is indicative of high purity. For a crystalline solid, a broad melting range often suggests the presence of impurities. Given that the related compound, dichloroacetamide, has a melting point of 98-100 °C, and other substituted tetrahydroquinolines are solids at room temperature, it is reasonable to expect this compound to have a distinct melting point.[5]

pKa: The Key to Ionization and Biological Interaction

The ionization state of a molecule, governed by its pKa value(s), is paramount in drug development as it influences solubility, permeability, and target binding. This compound possesses two ionizable protons: the phenolic hydroxyl group and the amide proton.

-

Phenolic Hydroxyl Group: The hydroxyl group on the aromatic ring is acidic. Its pKa is expected to be in the range of 9-10, similar to other phenols. At physiological pH (~7.4), this group will be predominantly in its neutral, protonated form.

-

Amide Proton: The amide proton is significantly less acidic. The predicted pKa for the related dichloroacetamide is approximately 13.29, indicating that this proton is not readily ionizable under physiological conditions.[5]

Therefore, the phenolic hydroxyl group is the primary site of ionization under relevant biological pH conditions.

LogP: Quantifying Lipophilicity

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The computed LogP value of approximately 2.7 suggests that this compound is moderately lipophilic.[1] This is consistent with its described "low" solubility, likely in aqueous media.[2] This level of lipophilicity suggests that the compound may have good membrane permeability but could also be subject to metabolic processes and may require formulation strategies to enhance aqueous solubility if needed.

Solubility Profile

Quantitative solubility data in common pharmaceutical solvents is not available. However, based on its structure and computed LogP, the following qualitative solubility profile can be anticipated:

-

Water: Low solubility due to the lipophilic tetrahydroquinoline and dichloroacetyl groups.

-

DMSO, DMF: Likely to have good solubility.

-

Ethanol, Methanol: Expected to be soluble.

Spectral Characteristics

Spectroscopic data is essential for the structural elucidation and confirmation of the compound's identity.

-

¹H NMR (400 MHz, CDCl₃): Key expected signals include aromatic protons on the quinoline ring, methylene protons of the tetrahydroquinoline core, and the methine proton of the dichloroacetyl group.

-

¹³C NMR: Expected signals would correspond to the carbonyl carbon of the amide, the carbons of the aromatic ring (with the hydroxyl-substituted carbon shifted downfield), and the aliphatic carbons of the tetrahydroquinoline ring.

-

Mass Spectrometry (ESI-MS): The expected m/z for the protonated molecule [M+H]⁺ would be approximately 260.02.

-

Infrared (IR) Spectroscopy: While a specific spectrum for this compound is not available, the IR spectrum of a structurally similar compound like N-acetyl-p-aminophenol (paracetamol) can provide insight into the expected characteristic peaks.[6][7][8] Key vibrational bands would include:

-

O-H stretch (phenol): A broad band around 3200-3600 cm⁻¹.

-

C=O stretch (amide): A strong absorption around 1640-1690 cm⁻¹.

-

C-N stretch (amide): Around 1200-1400 cm⁻¹.

-

C-Cl stretch: In the fingerprint region, typically below 800 cm⁻¹.

-

Aromatic C-H and C=C stretches: In their characteristic regions.

-

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of this compound.

Protocol 1: Determination of Melting Point

This protocol is based on the standard capillary melting point determination method.

Objective: To determine the melting point range of the crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack the capillary tube to a height of 2-3 mm by tapping the open end into the powdered sample and then tapping the sealed end on a hard surface to compact the material.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

For a preliminary determination, heat the sample rapidly and note the approximate temperature at which it melts.

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Place a new packed capillary tube in the apparatus.

-

Heat the sample at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting). This is the melting point range.

-

Repeat the measurement at least twice to ensure reproducibility.

Protocol 2: Determination of LogP by HPLC

This protocol utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) to estimate the LogP value.

Objective: To determine the retention factor of the compound on a C18 column and correlate it to its lipophilicity.

Apparatus and Reagents:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 5 µm, 4.6 x 150 mm)

-

Mobile phase: Acetonitrile and water (HPLC grade)

-

Sample of this compound

-

Reference compounds with known LogP values

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Mobile Phases: Prepare a series of mobile phases with varying acetonitrile/water compositions (e.g., 40:60, 50:50, 60:40 v/v).

-

Preparation of Solutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Prepare stock solutions of the reference compounds at similar concentrations.

-

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 25 °C).

-

Set the flow rate (e.g., 1 mL/min).

-

Set the UV detection wavelength (e.g., 269 nm, as used for quinfamide and its metabolite).[5]

-

-

Data Acquisition:

-

For each mobile phase composition, inject the test compound and the reference compounds.

-

Record the retention time (t_R) for each compound and the void time (t_0), which can be determined by injecting a non-retained compound like uracil.

-

-

Calculations:

-

Calculate the retention factor (k) for each compound at each mobile phase composition using the formula: k = (t_R - t_0) / t_0.

-

For each compound, plot log(k) against the percentage of acetonitrile in the mobile phase.

-

Extrapolate the linear regression to determine the log(k) value at 100% water (log k_w).

-

Create a calibration curve by plotting the log k_w values of the reference compounds against their known LogP values.

-

Determine the LogP of the test compound by interpolating its log k_w value on the calibration curve.

-

Protocol 3: Determination of pKa by Potentiometric Titration

This protocol describes the determination of the phenolic pKa by potentiometric titration. Due to the compound's low aqueous solubility, a co-solvent system may be necessary.

Objective: To determine the pKa of the phenolic hydroxyl group.

Apparatus and Reagents:

-

Autotitrator or a pH meter with a combination pH electrode

-

Burette

-

Stir plate and stir bar

-

Standardized solution of sodium hydroxide (e.g., 0.1 M)

-

Co-solvent (e.g., methanol or ethanol)

-

Deionized water

-

Sample of this compound

Procedure:

-

Accurately weigh a known amount of the compound and dissolve it in a minimal amount of the co-solvent in a beaker.

-

Add deionized water to a final volume, ensuring the compound remains in solution. The final co-solvent percentage should be as low as possible.

-

Place the beaker on a stir plate, add a stir bar, and immerse the pH electrode in the solution.

-

Begin stirring gently.

-

Titrate the solution by adding small, precise increments of the standardized NaOH solution from the burette.

-

Record the pH of the solution after each addition of titrant.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

-

To obtain the aqueous pKa, perform titrations at several different co-solvent concentrations and extrapolate the results to 0% co-solvent.

Conclusion

This compound is a molecule with a rich physicochemical profile that is crucial for understanding its role as an active metabolite and for any further development as a therapeutic agent. While there is a notable absence of experimentally determined data for some of its key properties, this guide provides a robust framework based on theoretical predictions, data from analogous compounds, and established experimental protocols. The provided methodologies offer a clear path for researchers to obtain the necessary empirical data to further characterize this promising compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Figure 1. FTIR spectrum of N-acetyl-4-aminophenol (paracetamol). Available from: [Link]

-

Changzhou Yingsa Pharm Technology Co., Ltd. This compound. Available from: [Link]

-

Journal of Chemical Technology and Metallurgy. STUDY OF TRANSFORMATION OF p-AMINOPHENOL IN LIQUID PHASE WITH INFRARED SCPECTROSCOPY. Available from: [Link]

Sources

- 1. This compound | C11H11Cl2NO2 | CID 3017326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 62265-67-2 [chemicalbook.com]

- 4. This compound - Changzhou Yingsa Pharm Technology Co., Ltd. [yingsapharm.com]

- 5. Dichloroacetamide CAS#: 683-72-7 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. journal.uctm.edu [journal.uctm.edu]

Unraveling the Bio-activity of 1-(dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol: A Technical Guide to its Mechanism of Action

Introduction

1-(dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol is a molecule of significant interest in the fields of parasitology and oncology. As the active metabolite of the antiamebic drug quinfamide, it has demonstrated potent efficacy against Entamoeba histolytica. Beyond its established role in treating amoebiasis, emerging research points towards its potential as an anticancer agent, a property attributed to its dichloroacetyl moiety. This guide provides an in-depth exploration of the hypothesized and established mechanisms of action of this compound, offering a technical resource for researchers and drug development professionals. We will delve into its molecular targets, the resultant cellular sequelae, and the experimental methodologies required to rigorously investigate its bioactivity.

Dual-Pronged Therapeutic Potential: A Tale of Two Targets

The therapeutic effects of this compound appear to stem from the activity of its dichloroacetyl group, which is structurally similar to the well-studied metabolic modulator, dichloroacetate (DCA). This structural analogy provides a strong foundation for hypothesizing its primary molecular targets and subsequent mechanisms of action in both antiamebic and anticancer contexts.

Anticancer Mechanism: A Metabolic Shift Towards Apoptosis

A growing body of evidence suggests that compounds containing a dichloroacetyl group can selectively target the altered metabolism of cancer cells. The prevailing hypothesis for the anticancer activity of this compound centers on its ability to inhibit Pyruvate Dehydrogenase Kinase (PDK) .

PDK is a key enzyme in the regulation of cellular respiration. In many cancer cells, which favor glycolysis even in the presence of oxygen (the Warburg effect), PDK is often overexpressed. PDK phosphorylates and thereby inhibits the pyruvate dehydrogenase complex (PDC), shunting pyruvate away from the mitochondria and oxidative phosphorylation.

By inhibiting PDK, this compound is hypothesized to lock the "gate" to the mitochondrial furnace open, forcing cancer cells to shift from glycolysis to the more efficient oxidative phosphorylation pathway.[1][2][3][4] This metabolic reprogramming is thought to have several downstream consequences that are detrimental to cancer cell survival:

-

Increased production of Reactive Oxygen Species (ROS): The heightened mitochondrial activity leads to an increase in the production of ROS, which can induce oxidative stress and trigger apoptotic pathways.

-

Induction of Apoptosis: The combination of metabolic stress and increased ROS can activate intrinsic apoptotic pathways, leading to programmed cell death.

A secondary, yet significant, hypothesized target is Glutathione Transferase Zeta 1 (GSTZ1) . Dichloroacetate is a known mechanism-based inactivator of GSTZ1.[5][6][7] This enzyme is involved in the detoxification of various compounds. Its inactivation by this compound could lead to the accumulation of toxic metabolites within the cancer cell, further contributing to cellular stress and apoptosis.

The proposed signaling pathway for the anticancer activity is illustrated below:

Caption: Hypothesized anticancer signaling pathway.

Antiamebic Mechanism: A Multifaceted Assault

The mechanism of action against Entamoeba histolytica is understood to be more direct and multi-pronged. As the active form of quinfamide, this compound exerts its amoebicidal effects through several simultaneous attacks:

-

Inhibition of Protein Synthesis: The compound is believed to interfere with ribosomal function in the amoeba, halting the production of essential proteins and thereby arresting growth and replication.

-

Disruption of Cell Membrane Integrity: It is proposed that the molecule can alter the permeability of the amoebic cell membrane, leading to the loss of vital ions and small molecules, ultimately causing cell lysis.

-

Prevention of Host Cell Adherence: A crucial step in the pathogenesis of amoebiasis is the adherence of the parasite to the intestinal epithelium. This compound may interfere with this process, preventing the establishment of infection.

-

Phagocytosis and Cellular Lysis: Studies on the parent drug, quinfamide, have shown that its particles are actively engulfed by amoeba. It is plausible that the active metabolite, this compound, is also taken up in this manner, leading to internal disruption and rapid cell death.

The multifaceted nature of its antiamebic action is a key attribute, as it reduces the likelihood of the development of resistance.

Experimental Validation: Protocols and Methodologies

To rigorously validate the hypothesized mechanisms of action, a series of well-defined experimental protocols are essential. The following section outlines key methodologies for researchers investigating the bioactivity of this compound.

Anticancer Activity Assessment

This assay will determine the direct inhibitory effect of the compound on PDK activity.

Protocol:

-

Enzyme and Substrate Preparation:

-

Recombinant human PDK1, PDK2, PDK3, or PDK4.

-

Pyruvate Dehydrogenase Complex (PDC).

-

ATP, [γ-³²P]ATP, pyruvate, CoA, NAD+, and thiamine pyrophosphate.

-

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4, 2 mM MgCl₂, 1 mM DTT).

-

Add PDC to the buffer.

-

Add varying concentrations of this compound (and a vehicle control).

-

Pre-incubate for 10 minutes at 30°C.

-

-

Initiation of Reaction:

-

Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate for 15 minutes at 30°C.

-

-

Termination and Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the phosphorylated PDC E1α subunit by autoradiography.

-

Quantify the bands to determine the extent of inhibition.

-

This technology allows for the real-time measurement of mitochondrial respiration (Oxygen Consumption Rate - OCR) and glycolysis (Extracellular Acidification Rate - ECAR).

Protocol:

-

Cell Culture:

-

Seed cancer cells (e.g., a panel of cell lines with varying metabolic profiles) in a Seahorse XF cell culture microplate.

-

Allow cells to adhere overnight.

-

-

Treatment:

-

Treat the cells with different concentrations of this compound for a specified duration (e.g., 24 hours).

-

-

Seahorse Assay:

-

Perform a mitochondrial stress test by sequential injections of oligomycin, FCCP, and rotenone/antimycin A.

-

Measure OCR and ECAR throughout the assay.

-

-

Data Analysis:

-

Calculate key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

A significant increase in OCR and a decrease in ECAR would support the hypothesis of a metabolic shift.

-

Flow cytometry-based assays are the gold standard for quantifying apoptosis and cell cycle distribution.

Protocol (Annexin V-FITC/Propidium Iodide Staining for Apoptosis): [8][9][10]

-

Cell Treatment:

-

Treat cancer cells with the compound for 24, 48, and 72 hours.

-

-

Cell Harvesting and Staining:

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

-

Data Interpretation:

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Caption: Experimental workflow for apoptosis detection.

Antiamebic Activity Assessment

This assay determines the minimum inhibitory concentration (MIC) and the 50% inhibitory concentration (IC50) of the compound against E. histolytica trophozoites.[11][12][13][14][15]

Protocol:

-

Parasite Culture:

-

Culture E. histolytica trophozoites (e.g., HM1:IMSS strain) in a suitable axenic medium (e.g., TYI-S-33) at 37°C.

-

-

Drug Dilution:

-

Prepare serial dilutions of this compound in the culture medium in a 96-well microtiter plate.

-

-

Inoculation:

-

Add a standardized number of trophozoites to each well.

-

Include a positive control (e.g., metronidazole) and a negative control (vehicle).

-

-

Incubation:

-

Incubate the plate at 37°C for 48-72 hours.

-

-

Assessment of Viability:

-

Determine the viability of the trophozoites in each well using methods such as:

-

Microscopic examination: Observe for motility and morphology.

-

Dye exclusion: Use trypan blue to differentiate between live and dead cells.

-

Metabolic assays: Utilize assays like the MTT or resazurin reduction assay.

-

-

-

Data Analysis:

-

Calculate the MIC (the lowest concentration that inhibits visible growth) and the IC50 (the concentration that inhibits 50% of the parasite growth).

-

Quantitative Data Summary

| Compound | Target Organism/Cell Line | Assay | Endpoint | Value | Reference |

| Quinfamide | Entamoeba histolytica | In vitro susceptibility | IC50 | 28.15 µg/mL | [16] |

| Quinfamide | Trichomonas vaginalis | In vitro susceptibility | IC50 | 214.7 µg/mL | [16] |

| Dichloroacetate | Melanoma Cell Lines (MeWo, SK-MEL-2) | Cell Viability | IC50 | 13.3 - 27.0 mM | [5][17] |

| Tetrahydroquinoline Derivative (4a) | Colon Cancer (HCT-116) | Cytotoxicity | IC50 | ~13 µM | [8] |

| Tetrahydroquinoline Derivative (4a) | Lung Cancer (A549) | Cytotoxicity | IC50 | ~13 µM | [8] |

Conclusion and Future Directions

This compound stands as a compelling molecule with a dual-action potential against both parasitic infections and cancer. The mechanism of action, largely inferred from its dichloroacetyl moiety and the well-characterized effects of DCA, points towards a profound impact on cellular metabolism. The proposed inhibition of PDK and inactivation of GSTZ1 provide a solid framework for its anticancer properties, while its multifaceted attack on Entamoeba histolytica underscores its effectiveness as an antiamebic agent.

Future research should focus on direct experimental validation of the interaction between this compound and its hypothesized molecular targets, PDK and GSTZ1. Elucidating the precise downstream signaling events following target engagement in both cancer cells and amoebas will be crucial. Furthermore, exploring the potential for synergistic combinations with other therapeutic agents could unlock even greater clinical utility. The detailed experimental protocols provided in this guide offer a robust starting point for researchers dedicated to fully unraveling the therapeutic promise of this versatile compound.

References

-

In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar. (URL: [Link])

-

In Vitro Testing of Potential Entamoeba histolytica Pyruvate Phosphate Dikinase Inhibitors. (URL: [Link])

-

In Vitro Study of Antiamoebic Activity of Methanol Extracts of Argemone mexicana on Trophozoites of Entamoeba histolytica HM1-IMSS. (URL: [Link])

-

(PDF) In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar. (URL: [Link])

-

[In vitro sensitivity of Entamoeba histolytica to metronidazole]. (URL: [Link])

-

Chemopreventive Effect on Human Colon Adenocarcinoma Cells of Styrylquinolines: Synthesis, Cytotoxicity, Proapoptotic Effect and Molecular Docking Analysis. (URL: [Link])

-

Evaluation of respiration of mitochondria in cancer cells exposed to mitochondria-targeted agents. (URL: [Link])

-

Effects of Multiple Doses of Dichloroacetate on GSTZ1 Expression and Activity in Liver and Extrahepatic Tissues of Young and Adult Rats. (URL: [Link])

-

Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. (URL: [Link])

-

Analysis of apoptosis and cell cycle of compounds 8–10, 12, and 13 by... (URL: [Link])

-

Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. (URL: [Link])

-

Regulation of dichloroacetate biotransformation in rat liver and extrahepatic tissues by GSTZ1 expression and chloride concentration. (URL: [Link])

-

Personalized Dosing of Dichloroacetate Using GSTZ1 Clinical Genotyping Assay. (URL: [Link])

-

Regulation of Dichloroacetate Biotransformation in Rat Liver and Extrahepatic Tissues by GSTZ1 Expression and Chloride Concentration. (URL: [Link])

-

GSTZ1 isomerizes 4-MAA. (URL: [Link])

-

Protocol for measuring mitochondrial respiratory capacity from buccal cell swabs. (URL: [Link])

-

The effect of phosphorylation on pyruvate dehydrogenase. (URL: [Link])

-

Evaluation of Mitochondrial Function. (URL: [Link])

-

The regulation of pyruvate dehydrogenase activity in rat hippocampal slices: effect of dichloroacetate. (URL: [Link])

-

Dichloroacetate, a selective mitochondria-targeting drug for oral squamous cell carcinoma: a metabolic perspective of treatment. (URL: [Link])

-

Activation of pyruvate dehydrogenase in perfused rat heart by dichloroacetate (Short Communication). (URL: [Link])

-

Mechanism of activation of pyruvate dehydrogenase by dichloroacetate and other halogenated carboxylic acids. (URL: [Link])

-

Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities. (URL: [Link])

Sources

- 1. oncotarget.com [oncotarget.com]

- 2. Activation of pyruvate dehydrogenase in perfused rat heart by dichloroacetate (Short Communication) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of activation of pyruvate dehydrogenase by dichloroacetate and other halogenated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyruvate Dehydrogenase Kinase Inhibition by Dichloroacetate in Melanoma Cells Unveils Metabolic Vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Multiple Doses of Dichloroacetate on GSTZ1 Expression and Activity in Liver and Extrahepatic Tissues of Young and Adult Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of dichloroacetate biotransformation in rat liver and extrahepatic tissues by GSTZ1 expression and chloride concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of Dichloroacetate Biotransformation in Rat Liver and Extrahepatic Tissues by GSTZ1 Expression and Chloride Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Testing of Potential Entamoeba histolytica Pyruvate Phosphate Dikinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro Study of Antiamoebic Activity of Methanol Extracts of Argemone mexicana on Trophozoites of Entamoeba histolytica HM1-IMSS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. [In vitro sensitivity of Entamoeba histolytica to metronidazole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Natural product as a lead for impairing mitochondrial respiration in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Personalized Dosing of Dichloroacetate Using GSTZ1 Clinical Genotyping Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Novel Tetrahydroquinoline Derivatives

Introduction

The tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic pharmaceuticals.[1] This guide provides an in-depth exploration of the diverse biological activities exhibited by novel THQ derivatives, focusing on their therapeutic potential. We will delve into the mechanisms of action, structure-activity relationships (SAR), and the experimental protocols required to validate these activities, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Key Biological Activities of Novel Tetrahydroquinoline Derivatives

Recent research has highlighted the broad therapeutic window of THQ derivatives, with significant findings in anticancer, antimicrobial, neuroprotective, and antioxidant applications.[2][3]

Anticancer Activity

THQ derivatives have emerged as a promising class of anticancer agents, acting through various mechanisms to inhibit cancer cell growth and induce cell death.[4][5]

Mechanism of Action

The anticancer effects of THQs are multifaceted, involving the induction of apoptosis, cell cycle arrest, and disruption of key signaling pathways.[6]

-

Apoptosis Induction: Many THQ derivatives exert their cytotoxic effects by triggering programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] For instance, certain derivatives have been shown to cause mitochondrial depolarization and activate caspases, which are key executioners of apoptosis.[6][7] A notable derivative, 4ag (a 4-trifluoromethyl substituted derivative), has been shown to induce apoptosis in glioblastoma cells by activating Caspase-3/7.[8] This is often preceded by an increase in intracellular reactive oxygen species (ROS), which disrupts the mitochondrial membrane potential.[8]

-

Cell Cycle Arrest: Some THQ compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific phases, such as the G2/M phase.[7] This prevents the cells from dividing and propagating.

-

Signaling Pathway Modulation: Novel tetrahydroquinolinones have been found to induce massive oxidative stress, which disrupts the balance of cell survival and results in autophagy via the PI3K/AKT/mTOR signaling pathway.[9]

The following diagram illustrates the induction of apoptosis by a hypothetical THQ derivative.

Caption: Intrinsic and extrinsic apoptosis pathways activated by THQ derivatives.

Structure-Activity Relationship (SAR)

The anticancer potency of THQ derivatives is highly dependent on their chemical structure. SAR studies have revealed that the nature and position of substituents on the THQ ring are crucial for activity.[10][11] For example, the presence of a carbonyl group at position 2 and specific benzyl-type moieties at position 3 can enhance cytotoxicity against lung and colon cancer cells.[7] In studies on glioblastoma multiforme (GBM), the 4-position of the aryl ring was found to be a key determinant for cytotoxicity.[8]

Quantitative Data on Anticancer Activity

The efficacy of novel THQ derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth.[12] The following table summarizes the IC50 values for representative THQ derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4a | A549 (Lung) | Data not specified | [7] |

| 4a | HCT-116 (Colon) | Data not specified | [7] |

| 4ag | SNB19 (Glioblastoma) | 38.3 | [6][8] |

| 4ag | LN229 (Glioblastoma) | 40.6 | [6][8] |

| 7a | HepG2 (Liver) | 6.1 ± 1.9 | [13] |

| 7b | HepG2 (Liver) | 7.9 ± 1.9 | [13] |

Note: Lower IC50 values indicate higher potency.

Antimicrobial Activity

THQ derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi.[14][15]

Mechanism of Action

The antimicrobial mechanisms of THQs can vary. In fungi, some N-alkylperhydroquinolines have been identified as inhibitors of the enzyme Δ8,7-isomerase, which is involved in ergosterol biosynthesis.[16][17] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to fungal cell death.[16]

Structure-Activity Relationship (SAR)

For antifungal activity, the degree of saturation of the quinoline ring and the nature of the N-alkyl substituent are critical. Perhydro analogues (fully saturated) of THQs show significant antifungal activity, whereas the corresponding tetrahydro derivatives are often inactive.[16][17] The length of the N-alkyl chain also plays a crucial role, with optimal activity often observed with C10 to C12 chains.[16]

Neuroprotective Effects

Emerging evidence suggests that certain THQ derivatives possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases like Parkinson's disease.[18][19]

Mechanism of Action

The neuroprotective effects of THQs are often attributed to their antioxidant properties and their ability to modulate cellular defense systems.[19] For example, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has been shown to decrease oxidative stress, enhance the activity of antioxidant enzymes, and suppress apoptosis in animal models of Parkinson's disease.[19] It also appears to normalize the activity of chaperones, such as heat shock protein 70, which are involved in protein folding and preventing protein aggregation.[19] Similarly, other dihydroquinoline derivatives have demonstrated neuroprotective effects in cerebral ischemia/reperfusion models by inhibiting oxidative stress, inflammation, and apoptosis.[20]

Antioxidant Properties

Many THQ derivatives exhibit potent antioxidant activity, which is the basis for some of their other biological effects.[21][22]

Mechanism of Action

The antioxidant activity of THQs is often evaluated by their ability to scavenge free radicals.[21] The presence of hydroxyl groups on the THQ scaffold can significantly contribute to this activity.

Experimental Protocols for Activity Assessment

To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are essential.

Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[12]

Objective: To determine the IC50 value of a novel THQ derivative against a cancer cell line.[12][23]

Materials:

-

Cancer cell line (e.g., A549, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Novel THQ derivative stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the THQ derivative and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[7]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.[12]

Self-Validation:

-

Controls: The inclusion of both negative (vehicle) and positive controls is crucial for validating the assay's performance.

-

Reproducibility: Experiments should be performed in triplicate and repeated independently to ensure the reliability of the results.[7]

-

Selectivity Index: To assess the cancer-specific cytotoxicity, the IC50 value should also be determined in a non-malignant cell line. The selectivity index (IC50 in non-malignant cells / IC50 in cancer cells) provides a measure of the compound's therapeutic window.[12][24]

The following workflow diagram illustrates the preclinical assessment of anticancer activity.

Caption: Workflow for preclinical in vitro anticancer activity assessment.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[25][26]

Objective: To determine the MIC of a novel THQ derivative against a specific microorganism.

Materials:

-

Microorganism strain (bacterial or fungal)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Novel THQ derivative stock solution

-

Inoculum of the microorganism standardized to a specific density (e.g., 0.5 McFarland standard)

-

Microplate reader or visual inspection

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the THQ derivative in the broth medium directly in the 96-well plate.[25][27]

-

Inoculation: Add a standardized inoculum of the microorganism to each well.[25]

-

Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[26]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[25][28] This can be determined by visual inspection or by measuring the optical density with a microplate reader.[27]

Self-Validation:

-

Quality Control Strains: The use of quality control strains with known MIC values is essential to ensure the accuracy and reproducibility of the test.[28]

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is microbistatic or microbicidal, aliquots from the wells with no visible growth can be subcultured onto agar plates. The MBC/MFC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.[25][26]

Conclusion and Future Perspectives

Novel tetrahydroquinoline derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their potential as anticancer, antimicrobial, and neuroprotective agents is well-supported by a growing body of scientific evidence. Future research should focus on optimizing the lead compounds through medicinal chemistry approaches to enhance their potency and selectivity. Further elucidation of their mechanisms of action and in vivo efficacy studies will be crucial for translating these promising findings into clinically effective therapies.

References

-

Gornowicz, A. et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports. Available at: [Link]

-

Bocci, G. et al. (2019). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Design, Development and Therapy. Available at: [Link]

-

Frohlich, T. et al. (2014). Synthesis and Antifungal Evaluation of Novel N-Alkyl Tetra- and Perhydroquinoline Derivatives. Archiv der Pharmazie. Available at: [Link]

-

ResearchGate. (n.d.). Basic protocol to assess preclinical anticancer activity. It can be... Available at: [Link]

-

Maruyama, W. et al. (2002). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Journal of Neural Transmission. Available at: [Link]

-

Yadav, P. et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (2021). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents | Request PDF. Available at: [Link]

-

Palmer, B. D. et al. (2018). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Bentham Science Publishers. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Available at: [Link]

-

Maciejewska, N. et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. Research Square. Available at: [Link]

-

Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Available at: [Link]

-

Frohlich, T. et al. (2014). Synthesis and Antifungal Evaluation of Novel N-Alkyl Tetra- and Perhydroquinoline Derivatives. Archiv der Pharmazie. Available at: [Link]

-

Microbe Investigations. (2024). MIC and MBC testing tips to ensure reproducibility of results. Available at: [Link]

-

Rao, J. R. et al. (2013). Synthesis of quinoline derivatives of tetrahydrocurcumin and zingerone and evaluation of their antioxidant and antibacterial attributes. Food Chemistry. Available at: [Link]

-

Kryzhanovskii, S. A. et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research. Available at: [Link]

-

PubMed. (2024). Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. Available at: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Available at: [Link]

-

Ghorab, M. M. et al. (2011). Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. Arzneimittelforschung. Available at: [Link]

-

ResearchGate. (n.d.). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Available at: [Link]

-

Kryzhanovskii, S. A. et al. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Biochimie. Available at: [Link]

-

Kumar, A. et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics. Available at: [Link]

-

ResearchGate. (2023). (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Neuroprotective or Neurotoxic Activity of 1Methyl1,2,3,4-tetrahydroisoquinoline and Related Compounds | Request PDF. Available at: [Link]

-

Medscape. (2025). Antimicrobial Susceptibility. Available at: [Link]

-

ResearchGate. (n.d.). Structure-activity relationship of tetrahydroquinoline ring derivatized... Available at: [Link]

-

Sviridova, E. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

-

MDPI. (n.d.). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Available at: [Link]

-

Li, X. et al. (2023). Synthesis, structure-activity relationship, and biological evaluation of quinolines for development of anticancer agents. Archiv der Pharmazie. Available at: [Link]

-

ResearchGate. (n.d.). Advances in the Chemistry of Tetrahydroquinolines | Request PDF. Available at: [Link]

-

PubMed. (n.d.). Design, synthesis, and antifungal activities in vitro of novel tetrahydroisoquinoline compounds based on the structure of lanosterol 14alpha-demethylase (CYP51) of fungi. Available at: [Link]

-

PubMed Central. (n.d.). The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of silver nanoparticles against Staphylococcus aureus. Available at: [Link]

-

Frontiers. (2020). Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review. Available at: [Link]

-

Sayed, E. M. et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. RSC Advances. Available at: [Link]

-

Chavan, P. N. et al. (2019). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF NEW TETRAHYDROQUINOLINE AND PYRIMIDINE DERIVATIVES. European Chemical Bulletin. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). View of Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. Available at: [Link]

-

ResearchGate. (2023). (PDF) Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: Synthesis, characterization, anticancer activity and antioxidant properties. Available at: [Link]

-

ResearchGate. (n.d.). Structures of selected biologically active 1,2,3,4‐tetrahydroquinolines.[7][16]. Available at: [Link]

-

PubMed. (2024). Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells. Available at: [Link]

-

El-Metwaly, A. M. et al. (2023). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, structure-activity relationship, and biological evaluation of quinolines for development of anticancer agents [pubmed.ncbi.nlm.nih.gov]

- 12. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Antifungal Evaluation of Novel N-Alkyl Tetra- and Perhydroquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Antifungal Evaluation of Novel N-Alkyl Tetra- and Perhydroquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of quinoline derivatives of tetrahydrocurcumin and zingerone and evaluation of their antioxidant and antibacterial attributes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. emerypharma.com [emerypharma.com]

- 26. emedicine.medscape.com [emedicine.medscape.com]

- 27. protocols.io [protocols.io]

- 28. microbe-investigations.com [microbe-investigations.com]

The Resurgence of a Privileged Scaffold: A Technical Guide to Dichloroacetyl Compounds in Medicinal Chemistry

Abstract

The dichloroacetyl group, a seemingly simple chemical moiety, has demonstrated remarkable versatility and significance across diverse areas of medicinal chemistry. From its foundational role in the iconic antibiotic chloramphenicol to the metabolic reprogramming of cancer cells by dichloroacetate (DCA), this functional group continues to be a source of therapeutic innovation. This guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of dichloroacetyl-containing compounds. We will delve into the causality behind synthetic strategies, dissect the molecular pathways these compounds modulate, and present detailed protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the dichloroacetyl scaffold in their own research endeavors.

Introduction: The Enduring Legacy of the Dichloroacetyl Group

The story of dichloroacetyl compounds in medicine is a testament to how a single chemical motif can be adapted to address a wide array of pathological conditions. Historically, the most prominent example is Chloramphenicol , a broad-spectrum antibiotic whose structure features a p-nitrobenzene ring linked to a dichloroacetyl tail.[1][2] Its bacteriostatic action, achieved by inhibiting bacterial protein synthesis, established the therapeutic potential of the dichloroacetyl group early on.[1][2]

More recently, the small molecule dichloroacetate (DCA) has garnered significant attention for its ability to selectively target the metabolic abnormalities of cancer cells.[3][4] By shifting cancer cell metabolism from glycolysis back to oxidative phosphorylation, DCA can induce apoptosis, making it a promising candidate for cancer therapy.[3][5][6] Beyond these two prominent examples, dichloroacetyl derivatives have been explored as anticancer, anti-inflammatory, and antimicrobial agents, as well as herbicide safeners in agriculture.[7][8][9]

This guide will provide a comprehensive overview of this important class of compounds, with a focus on their synthesis, mechanisms, and applications in medicinal chemistry.

Synthesis of Dichloroacetyl Compounds: Building the Pharmacophore

The introduction of the dichloroacetyl group is a key step in the synthesis of these bioactive molecules. The most common and efficient method involves the acylation of a nucleophile, typically an amine or an alcohol, with dichloroacetyl chloride (DCAC) .[10]

Causality in Synthetic Choices:

The choice of DCAC as the acylating agent is driven by its high reactivity.[10] The electron-withdrawing nature of the two chlorine atoms makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This ensures high yields and often allows for milder reaction conditions. Alternative methods, such as using methyldichloroacetate, are also employed, though they may require different catalytic conditions.[11][12]

General Synthetic Workflow

The synthesis of a dichloroacetamide derivative, a common structural motif in many anticancer agents, typically follows the workflow illustrated below.

Caption: General workflow for the synthesis of N-substituted-2,2-dichloroacetamides.

Mechanism of Action: Modulating Cellular Machinery

Dichloroacetyl compounds exert their biological effects through diverse mechanisms, largely dependent on the overall molecular structure.

Metabolic Reprogramming in Cancer by Dichloroacetate (DCA)

Cancer cells often exhibit the "Warburg effect," a metabolic shift towards aerobic glycolysis, even in the presence of oxygen.[3][4] This provides a rapid source of ATP and metabolic intermediates for cell growth and proliferation. DCA reverses this effect by inhibiting pyruvate dehydrogenase kinase (PDK) .[3][5]

The PDK-PDC Axis:

-

PDK is an enzyme that phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC) .

-

PDC is a key mitochondrial enzyme that converts pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid (TCA) cycle.

-

By inhibiting PDK, DCA leads to the reactivation of PDC.[4]

-

This reactivation shunts pyruvate into the mitochondria for oxidative phosphorylation, restoring normal cellular respiration.[3][5]

-

The consequences of this metabolic shift in cancer cells include increased production of reactive oxygen species (ROS), induction of caspase-mediated apoptosis, and decreased cell proliferation.[3][5]

Caption: Mechanism of action of Dichloroacetate (DCA) in cancer cells.

Inhibition of Protein Synthesis by Chloramphenicol

Chloramphenicol's antibacterial activity stems from its ability to bind to the 50S ribosomal subunit of bacteria and inhibit the peptidyl transferase step of protein synthesis.[1][2] The dichloroacetyl moiety is crucial for this interaction.[13] Modifications to this part of the molecule have been explored to create new derivatives with improved properties.[14][15]

Induction of Detoxification Pathways by Herbicide Safeners

In agriculture, dichloroacetyl compounds like benoxacor and furilazole act as herbicide safeners.[9] They protect crops from herbicide injury by inducing the expression of detoxification enzymes, such as glutathione S-transferases (GSTs).[7] These enzymes catalyze the conjugation of herbicides with glutathione, rendering them non-toxic to the plant.[7]

Therapeutic Applications: A Broad Spectrum of Activity

The versatility of the dichloroacetyl scaffold has led to its investigation in a wide range of therapeutic areas.

Anticancer Agents

While DCA itself has shown promise, its relatively low potency has driven the development of more active dichloroacetamide derivatives.[16] By attaching the dichloroacetyl group to various aromatic and heterocyclic scaffolds, researchers have created compounds with significantly improved cytotoxic activity against various cancer cell lines.[16][17]

Structure-Activity Relationship (SAR) Insights:

-

N-phenyl-2,2-dichloroacetamides: These have shown significant anticancer activity.[16]

-

Substitution on the phenyl ring: The position and nature of substituents on the phenyl ring can dramatically influence potency. For instance, N-(3-iodophenyl)-2,2-dichloroacetamide and N-(3,5-diiodophenyl)-2,2-dichloroacetamide have demonstrated IC50 values in the low micromolar range against A549 lung cancer cells.[16][17]

Table 1: Cytotoxicity of Dichloroacetyl Compounds Against A549 Lung Cancer Cells

| Compound | Structure | IC50 (µM) | Reference |

| Sodium Dichloroacetate (DCA) | Cl₂CHCOONa | > 1000 | [16] |

| N-(3-iodophenyl)-2,2-dichloroacetamide | I-C₆H₄-NH-CO-CHCl₂ | 4.76 | [16] |

| N-(3,5-diiodophenyl)-2,2-dichloroacetamide | I₂-C₆H₃-NH-CO-CHCl₂ | 2.84 | [17] |

Antibacterial Agents

The success of chloramphenicol has inspired the synthesis of new dichloroacetyl-containing compounds with antibacterial activity.[14] The goal of these efforts is often to overcome resistance mechanisms and reduce the side effects associated with chloramphenicol.[1]

Other Medicinal Applications

Dichloroacetic acid and its derivatives have also been investigated for their ability to lower blood glucose and cholesterol levels, suggesting potential applications in the treatment of diabetes and hyperlipidemia.[8]

Experimental Protocols

Synthesis of N-(4-bromophenyl)-2,2-dichloroacetamide

This protocol provides a representative method for the synthesis of a dichloroacetamide derivative.

Materials:

-

4-bromoaniline

-

Dichloroacetyl chloride[18]

-

Triethylamine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 4-bromoaniline (1.0 eq) in DCM in a round-bottom flask.

-

Add triethylamine (1.2 eq) to the solution and cool the flask in an ice bath.

-

Slowly add dichloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-